

# A Comparative Analysis of $\alpha$ -Methyltryptamine and MDMA: Neuropharmacology, Effects, and Experimental Considerations

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha*-Methyltryptamine

Cat. No.: B10761096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the landscape of psychoactive compounds, both  **$\alpha$ -Methyltryptamine** ( $\alpha$ -MT or AMT) and 3,4-Methylenedioxymethamphetamine (MDMA) have garnered significant scientific interest due to their distinct yet overlapping effects on the central nervous system.  $\alpha$ -MT, a tryptamine derivative, was initially explored as an antidepressant in the 1960s, while MDMA, a substituted phenethylamine, is renowned for its empathogenic and euphoric properties.<sup>[1][2]</sup> This guide provides a detailed comparative analysis of these two molecules, focusing on their neuropharmacological mechanisms, pharmacokinetic profiles, and resultant physiological and subjective effects, underpinned by relevant experimental data and methodologies.

## Part 1: Comparative Neuropharmacology

The distinct subjective effects of  $\alpha$ -MT and MDMA are rooted in their differential interactions with monoamine systems and specific receptor subtypes.

## Mechanism of Action: A Tale of Two Pathways

Both compounds exert their primary effects by modulating the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). However, the nuances of their interactions with transporters and receptors define their unique pharmacological signatures.

MDMA is predominantly a potent monoamine releasing agent.<sup>[3][4][5]</sup> It interacts with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), causing a reversal of their normal function.<sup>[3][6]</sup> Instead of reuptaking neurotransmitters from the synapse, these transporters begin to efflux them into the synaptic cleft.<sup>[6]</sup> This action is particularly pronounced at SERT, leading to a massive release of serotonin, which is central to MDMA's characteristic prosocial and empathogenic effects.<sup>[5][7]</sup> Furthermore, MDMA disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into vesicles for storage.<sup>[5][8][9][10]</sup> By inhibiting VMAT2, MDMA increases the cytosolic concentration of monoamines, making them more available for release by the reversed plasma membrane transporters.<sup>[5][10]</sup>

$\alpha$ -Methyltryptamine ( $\alpha$ -MT) exhibits a more complex, multi-faceted mechanism. It functions as both a non-selective monoamine releasing agent and reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine.<sup>[1][2]</sup> Crucially, unlike MDMA,  $\alpha$ -MT also acts as a direct agonist at several serotonin receptor subtypes, particularly 5-HT2 receptors.<sup>[1]</sup> This direct receptor agonism is thought to be a primary contributor to its more pronounced psychedelic and hallucinogenic effects. Additionally,  $\alpha$ -MT is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters.<sup>[1][2]</sup> This MAO inhibition further potentiates the effects of the released monoamines by prolonging their presence in the synapse.

[Click to download full resolution via product page](#)

Caption: Comparative synaptic mechanisms of MDMA and  $\alpha$ -MT.

## Receptor and Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of racemic MDMA and α-MT at key monoamine transporters and serotonin receptors. Lower Ki values indicate higher binding affinity.

| Target       | MDMA (Ki, nM)         | α-MT (Ki, nM)                      | Primary Function                |
|--------------|-----------------------|------------------------------------|---------------------------------|
| Transporters |                       |                                    |                                 |
| SERT         | 222[11] - 1,120[12]   | High Affinity (Inhibits Uptake)[1] | Serotonin Reuptake/Release      |
| DAT          | 2,300[11] - 3,240[12] | Moderate Affinity[1]               | Dopamine Reuptake/Release       |
| NET          | 640[12] - 7,800[11]   | Moderate Affinity[1]               | Norepinephrine Reuptake/Release |
| Receptors    |                       |                                    |                                 |
| 5-HT1A       | > 50,000[11]          | Moderate Affinity[1]               | Serotonergic Modulation         |
| 5-HT2A       | 4,700[11]             | High Affinity[13][14]              | Psychedelic Effects             |
| 5-HT2B       | 500[15]               | Moderate Affinity[13][14]          | Serotonergic Modulation         |

Data for α-MT are often qualitative in the literature; specific Ki values are less commonly reported than for MDMA.

Interpretation: MDMA's pharmacology is dominated by its high affinity for monoamine transporters, particularly SERT.[6] Its affinity for serotonin receptors is comparatively low, suggesting its effects are primarily indirect, mediated by the release of endogenous serotonin. [15] In contrast, α-MT demonstrates significant affinity for both monoamine transporters and directly for serotonin receptors, especially the 5-HT2A receptor, which aligns with its classification as a psychedelic.[1][13][14]

## Part 2: Pharmacokinetics and Metabolism

The onset, duration, and metabolic fate of these compounds differ significantly, impacting their clinical and toxicological profiles.

## Comparative Pharmacokinetic Parameters

| Parameter             | MDMA                        | α-MT                                       |
|-----------------------|-----------------------------|--------------------------------------------|
| Route of Admin.       | Typically Oral[16]          | Oral, Smoked, Insufflated[1][2]            |
| Onset of Action       | 30-60 minutes[16]           | 3-4 hours[1][2]                            |
| Peak Effects          | 75-120 minutes[16]          | 4-8 hours                                  |
| Duration of Action    | 3-6 hours[16]               | 12-24 hours[1][2]                          |
| Elimination Half-life | ~8-9 hours (non-linear)[16] | Long, but not well-characterized           |
| Primary Metabolism    | Hepatic (CYP2D6)[3][17]     | Hepatic (Hydroxylation, Oxidation)[18][19] |

**Causality and Implications:** The long onset and extended duration of α-MT are notable.[1][2] Its α-methyl group protects it from rapid degradation by MAO, contributing to its prolonged half-life. [2] MDMA's pharmacokinetics are complicated by its non-linear elimination; it can inhibit its own metabolism via CYP2D6, meaning that repeated or higher doses can lead to disproportionately large increases in plasma concentrations and an elevated risk of toxicity.[17][20]

## Part 3: Subjective and Physiological Effects

The differences in neuropharmacology translate directly to distinct profiles of subjective experience and physiological response.

| Effect Category       | MDMA                                                                                                               | $\alpha$ -MT                                                                                                  |
|-----------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Primary Subjective    | Euphoria, Empathy, Entactogenesis (feelings of closeness), Increased Sociability[3][4][16]                         | Psychedelic visuals, Stimulation, Euphoria, Altered thought processes[1][2]                                   |
| Cognitive             | Facilitated communication, Reduced anxiety[16]                                                                     | Confusion, Restlessness, Irritability[1]                                                                      |
| Somatic/Physiological | Increased heart rate & blood pressure, Hyperthermia, Bruxism (jaw clenching), Mydriasis (dilated pupils)[1][4][21] | Similar to MDMA but often more prolonged: Increased heart rate & blood pressure, Mydriasis, Muscle tension[1] |
| Adverse Effects       | Serotonin syndrome, Dehydration, Hyponatremia (from excessive water intake)[4][16]                                 | Pronounced restlessness, Inability to sleep, Stomach discomfort, Potential for psychosis at high doses[1]     |

Expert Insights: The defining characteristic of MDMA is its powerful entactogenic effect, making it a subject of research for psychotherapy.[7][16] While  $\alpha$ -MT can produce euphoria, its effects are more aligned with classic psychedelics and stimulants, often accompanied by a greater degree of physical and mental restlessness.[1][2] The prolonged duration of  $\alpha$ -MT also presents a higher risk for adverse events such as insomnia and extended periods of altered mental state.[1]

## Part 4: Experimental Protocols

To quantitatively assess and compare compounds like  $\alpha$ -MT and MDMA, specific *in vitro* and *in vivo* assays are essential. The following protocols provide a framework for such investigations.

### Protocol: Radioligand Binding Assay for Transporter Affinity

This protocol determines the binding affinity ( $K_i$ ) of a test compound for a specific monoamine transporter (e.g., SERT).

**Principle:** This is a competitive binding assay. A radiolabeled ligand with known high affinity for the transporter (e.g., [<sup>3</sup>H]-citalopram for SERT) is incubated with a tissue preparation rich in the transporter. The test compound (MDMA or  $\alpha$ -MT) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (IC<sub>50</sub>) is determined and used to calculate the K<sub>i</sub>.

#### Step-by-Step Methodology:

- **Membrane Preparation:**
  - Obtain brain tissue from a relevant region (e.g., rat striatum for DAT, frontal cortex for SERT) or use cells recombinantly expressing the human transporter of interest.
  - Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed to remove nuclei and large debris.
  - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  - Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  - Resuspend the final membrane pellet in the assay buffer to a known protein concentration.
- **Binding Assay:**
  - In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its K<sub>d</sub> value), and varying concentrations of the test compound (e.g., 10<sup>-10</sup> M to 10<sup>-4</sup> M).
  - Include "total binding" tubes (no competitor) and "non-specific binding" tubes (a high concentration of a known non-radioactive inhibitor, e.g., fluoxetine for SERT).
  - Incubate the tubes at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
- **Separation and Counting:**

- Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

## Conclusion

**alpha-Methyltryptamine** and MDMA, while both potent psychoactive agents affecting monoamine systems, represent distinct pharmacological classes. MDMA's profile is that of a potent serotonin-releasing agent with primary activity at monoamine transporters, leading to its characteristic entactogenic effects.  $\alpha$ -MT, in contrast, possesses a broader mechanism, combining monoamine release and reuptake inhibition with direct serotonin receptor agonism and MAO inhibition, resulting in a stimulant-psychedelic profile with a significantly longer duration of action. Understanding these fundamental differences in mechanism, pharmacokinetics, and effects is critical for researchers in neuropharmacology and is essential for guiding future drug development and therapeutic exploration.

## References

- de la Torre, R., Farré, M., Ortúñoz, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2000). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. *British Journal of Clinical Pharmacology*, 49(2), 104–109. [\[Link\]](#)
- Wikipedia contributors. (2024, January 5). MDMA. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. *CMAJ*, 165(7), 917-928. [\[Link\]](#)
- de la Torre, R., & Farré, M. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. *Therapeutic Drug Monitoring*, 26(2), 137-144. [\[Link\]](#)
- de la Torre, R., Farré, M., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. *Therapeutic Drug Monitoring*, 26(2), 137-144. [\[Link\]](#)
- de la Torre, R., Farré, M., Ortúñoz, J., Mas, M., Brenneisen, R., Roset, P., Segura, J., & Camí, J. (2000). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. *British Journal of Clinical Pharmacology*, 49(2), 104-109. [\[Link\]](#)
- Bankson, M. G., & Cunningham, K. A. (2001). 3,4-Methylenedioxymethamphetamine (MDMA) as a unique model of serotonin receptor function and modulation. *Neuropsychopharmacology*, 28(4), 531-540. [\[Link\]](#)
- Battaglia, G., Yeh, S. Y., & De Souza, E. B. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. *European Journal of Pharmacology*, 149(1-2), 159-163. [\[Link\]](#)
- Drug Enforcement Administration. (n.d.). **ALPHA-METHYLTRYPTAMINE** (Street Name: Spirals). DEA Diversion Control Division. [\[Link\]](#)

- Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of **alpha-methyltryptamines**: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. *Journal of Medicinal Chemistry*, 29(10), 2009-2015. [\[Link\]](#)
- Lohr, K. M., Miller, M. B., & Stout, K. A. (2014). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-( $\pm$ )-Methylenedioxymethamphetamine. *Toxicological Sciences*, 143(1), 184-195. [\[Link\]](#)
- Liechti, M. E., & Vollenweider, F. X. (2000). Acute psychological and physiological effects of MDMA ("Ecstasy") after haloperidol pretreatment in healthy humans. *European Neuropsychopharmacology*, 10(4), 289-295. [\[Link\]](#)
- Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of **alpha-methyltryptamines**: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. *Journal of Medicinal Chemistry*, 29(10), 2009-2015. [\[Link\]](#)
- Gannon, B. M., et al. (2011). Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Primate. *Journal of Neuroscience*, 31(19), 7094-7103. [\[Link\]](#)
- Pifl, C., et al. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. *Journal of Pharmacology and Experimental Therapeutics*, 314(1), 346-354. [\[Link\]](#)
- Wikipedia contributors. (2023, December 21).  $\alpha$ -Methyltryptamine. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Huberman, A. (Host). (2023, June 12). The Science of MDMA & Its Therapeutic Uses: Benefits & Risks (No. 124) [Audio podcast episode]. In Huberman Lab. [\[Link\]](#)
- Baylen, C. A., & Rosenberg, H. (2006). A review of the acute subjective effects of MDMA/ecstasy. *Addiction*, 101(7), 933-947. [\[Link\]](#)
- Steiner, J. A., et al. (2014). MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism. Avens Publishing Group. [\[Link\]](#)
- Sahin, C., & Istem, D. (2019). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. *Journal of Substance Use*, 24(6), 573-577. [\[Link\]](#)
- Ang, K. A., et al. (2016). Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity. *Neurotoxicity Research*, 30(3), 446-458. [\[Link\]](#)
- Bedi, G., et al. (2014). MDMA alters emotional processing and facilitates positive social interaction. *Psychopharmacology*, 231(21), 4219-4229. [\[Link\]](#)
- Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of **alpha-methyltryptamines**: evidence for the binding conformation of

tryptamines at serotonin 5-HT1B receptors. *Journal of Medicinal Chemistry*, 29(10), 2009-2015. [\[Link\]](#)

- Mardal, M., et al. (2023).  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. *Toxics*, 11(1), 58. [\[Link\]](#)
- Vollenweider, F. X., et al. (1998). Psychological and cardiovascular effects and short-term sequelae of MDMA ("Ecstasy") in MDMA-naïve healthy volunteers. *Neuropsychopharmacology*, 19(4), 241-251. [\[Link\]](#)
- Awad, T., et al. (2008). In vivo metabolism of  $\alpha$ -methyltryptamine in rats: Identification of urinary metabolites. *Xenobiotica*, 38(12), 1476-1486. [\[Link\]](#)
- Glennon, R. A., & Battaglia, G. (1989). Receptor Pharmacology of MDMA and Related Hallucinogens. *NIDA Research Monograph*, 94, 43-69. [\[Link\]](#)
- World Health Organization. (2014). **Alpha-methyltryptamine** (AMT) Critical Review Report. [\[Link\]](#)
- Gatch, M. B., et al. (2013). Neuropharmacology of N,N-Dimethyltryptamine. *Pharmacology & Therapeutics*, 138(2), 257-267. [\[Link\]](#)
- Glennon, R. A., et al. (1994). MDMA-like stimulus effects of alpha-ethyltryptamine and the alpha-ethyl homolog of DOM. *Pharmacology, Biochemistry and Behavior*, 47(3), 517-521. [\[Link\]](#)
- Miller, G. W. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. *Journal of Medicinal Chemistry*, 54(7), 2133-2161. [\[Link\]](#)
- Wikipedia contributors. (2023, December 16). Vesicular monoamine transporter. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Simmler, L. D., et al. (2014). Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation. *Molecules*, 19(8), 11565-11586. [\[Link\]](#)
- Luethi, D., & Liechti, M. E. (2018). Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. *Handbook of Experimental Pharmacology*, 252, 111-140. [\[Link\]](#)
- Wikipedia contributors. (2024, January 4). Psychedelic drug. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Min, J., et al. (2021). Neurotransmitter recognition by human vesicular monoamine transporter 2. [\[Link\]](#)
- Wekenborg, M. K., et al. (2022). Physiological reactions to acute stressors and subjective stress during daily life: A systematic review on ecological momentary assessment (EMA) studies. *Neuroscience & Biobehavioral Reviews*, 139, 104746. [\[Link\]](#)
- Wekenborg, M. K., et al. (2022). Physiological reactions to acute stressors and subjective stress during daily life: A systematic review on ecological momentary assessment (EMA) studies. *Neuroscience & Biobehavioral Reviews*, 139, 104746. [\[Link\]](#)
- Yorgason, J. T., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport.

Journal of Neuroscience Methods, 208(1), 77-85. [Link]

- Lohr, K. M., et al. (2015). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-( $\pm$ )-Methylenedioxymethamphetamine. *Toxicological Sciences*, 143(1), 184-195. [Link]
- Rota, V., et al. (2022). Mental calculation increases physiological postural tremor, but does not influence physiological goal-directed kinetic tremor. *Scientific Reports*, 12(1), 15664. [Link]
- Wikipedia contributors. (2024, January 5). Transcendental Meditation. In Wikipedia, The Free Encyclopedia. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [deadiversion.usdoj.gov](http://deadiversion.usdoj.gov) [deadiversion.usdoj.gov]
- 2.  $\alpha$ -Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [jcami.eu](http://jcami.eu) [jcami.eu]
- 5. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-( $\pm$ )-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]
- 7. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 8. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 10. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 11. [jneurosci.org](http://jneurosci.org) [jneurosci.org]

- 12. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MDMA - Wikipedia [en.wikipedia.org]
- 17. jcami.eu [jcami.eu]
- 18.  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ovid.com [ovid.com]
- 21. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of  $\alpha$ -Methyltryptamine and MDMA: Neuropharmacology, Effects, and Experimental Considerations]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10761096#comparative-analysis-of-alpha-methyltryptamine-and-mdma-effects>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)